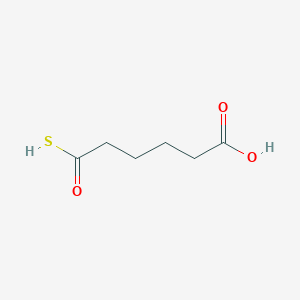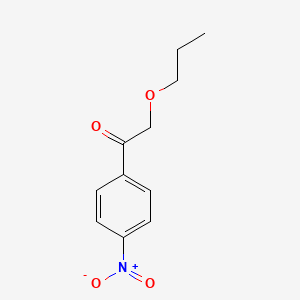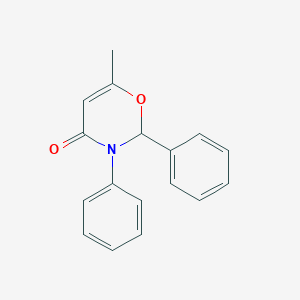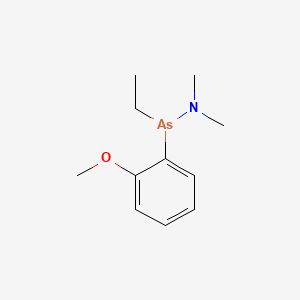
6-Oxo-6-sulfanylhexanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Oxo-6-sulfanylhexanoic acid is a medium-chain fatty acid that carries an oxo group at position 6 and a sulfanyl group at the same position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One method for synthesizing 6-oxo-6-sulfanylhexanoic acid involves the reaction of 6-sulfanylhexanoic acid with appropriate oxidizing agents. For instance, the Knorr reaction can be applied to synthesize pyrazole derivatives using 6-sulfanylhexanoic acid hydrazides . Another method involves the enzymatic oxidation of 6-aminohexanoic acid using ω-amino group-oxidizing enzymes .
Industrial Production Methods
Industrial production methods for this compound are not well-documented. the enzymatic method mentioned above could be scaled up for industrial applications, given its efficiency and the availability of the starting materials.
Analyse Chemischer Reaktionen
Types of Reactions
6-Oxo-6-sulfanylhexanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like thiols and amines can react with the sulfanyl group under mild conditions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Hydroxyhexanoic acids.
Substitution: Various substituted hexanoic acids.
Wissenschaftliche Forschungsanwendungen
6-Oxo-6-sulfanylhexanoic acid has several scientific research applications:
Chemistry: It is used as a precursor for synthesizing functionalized polymers and other complex molecules.
Biology: The compound can be used in studies involving enzyme-substrate interactions and metabolic pathways.
Industry: Used in the production of biodegradable plastics and other environmentally friendly materials.
Wirkmechanismus
The mechanism of action of 6-oxo-6-sulfanylhexanoic acid involves its interaction with various molecular targets. The oxo group can participate in hydrogen bonding and other interactions, while the sulfanyl group can form disulfide bonds. These interactions can affect enzyme activity and other biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Oxohexanoic acid: Lacks the sulfanyl group, making it less reactive in certain substitution reactions.
6-Sulfanylhexanoic acid: Lacks the oxo group, affecting its oxidation and reduction reactions.
Uniqueness
6-Oxo-6-sulfanylhexanoic acid is unique due to the presence of both oxo and sulfanyl groups at the same position, allowing it to participate in a wider range of chemical reactions and making it a versatile compound for various applications .
Eigenschaften
CAS-Nummer |
61260-13-7 |
|---|---|
Molekularformel |
C6H10O3S |
Molekulargewicht |
162.21 g/mol |
IUPAC-Name |
6-oxo-6-sulfanylhexanoic acid |
InChI |
InChI=1S/C6H10O3S/c7-5(8)3-1-2-4-6(9)10/h1-4H2,(H,7,8)(H,9,10) |
InChI-Schlüssel |
KEYFYCFLITUULJ-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCC(=O)S)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 2-[(but-2-en-1-yl)oxy]benzoate](/img/structure/B14593099.png)


![(4aS,10bR)-3,4,4a,5,6,10b-Hexahydro-2H-naphtho[1,2-b]pyran](/img/structure/B14593120.png)







![N-[(2-Bromoethoxy)carbonyl]-L-tryptophan](/img/structure/B14593157.png)
![Methyltris[3-(trifluoromethyl)phenyl]phosphanium bromide](/img/structure/B14593159.png)
